molecular formula C18H17N B14490095 N-(3,5-Dimethylphenyl)naphthalen-1-amine CAS No. 63350-99-2

N-(3,5-Dimethylphenyl)naphthalen-1-amine

Cat. No.: B14490095
CAS No.: 63350-99-2
M. Wt: 247.3 g/mol
InChI Key: WDTFQYQKDZEQHI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H17N. This compound is notable for its structural complexity, combining a naphthalene ring with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 3,5-dimethylbenzaldehyde under specific conditions. One common method is the thermal condensation reaction, where the reactants are heated in an oil bath at around 423 K for a short duration until the starting materials are completely consumed .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process often involves the use of catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed coupling reactions are commonly employed in the large-scale production of arylamines .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(3,5-Dimethylphenyl)naphthalen-1-amine is unique due to the presence of the dimethyl groups, which enhance its hydrophobic interactions and binding affinity to proteins. This makes it particularly useful in studies involving protein-ligand interactions and in the development of therapeutic agents.

Properties

CAS No.

63350-99-2

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)naphthalen-1-amine

InChI

InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3

InChI Key

WDTFQYQKDZEQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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